Dehydro Tizanidine-13C3, 15N
Description
Molecular Formula and Isotopic Composition
The molecular composition of Dehydro Tizanidine-13C3, 15N reflects a precisely engineered isotopic substitution pattern within the parent molecule. The labeled compound exhibits the molecular formula 13C3C6H6ClN415NS, representing a systematic replacement of natural abundance isotopes with heavier stable isotopes. This formulation indicates that three carbon atoms have been substituted with carbon-13 isotopes, while one nitrogen atom has been replaced with nitrogen-15.
The isotopic composition can be systematically compared to the unlabeled dehydro tizanidine, which possesses the molecular formula C9H6ClN5S. The total carbon content remains constant at nine atoms, but the distribution shifts from nine carbon-12 atoms in the natural compound to six carbon-12 atoms and three carbon-13 atoms in the labeled variant. Similarly, the nitrogen composition changes from five nitrogen-14 atoms to four nitrogen-14 atoms and one nitrogen-15 atom.
The molecular weight comparison reveals the mass increment resulting from isotopic substitution. The unlabeled dehydro tizanidine exhibits a molecular weight of 251.70 atomic mass units, while the labeled analog demonstrates a molecular weight of 255.667 atomic mass units. This mass difference of approximately 3.967 atomic mass units corresponds directly to the isotopic substitutions: three carbon-13 atoms contribute approximately 3.009 atomic mass units (3 × 1.003 atomic mass units per carbon-13 substitution), and one nitrogen-15 atom adds approximately 0.997 atomic mass units.
Structural Elucidation: SMILES Notation and 2D/3D Conformations
The Simplified Molecular-Input Line-Entry System notation provides a detailed representation of the isotopic labeling pattern within this compound. The compound exhibits the following notation: Clc1ccc2nsnc2c1N[13c]3n[13cH][13cH][15nH]3. This notation explicitly identifies the positions of isotopic substitution through specialized bracketed nomenclature that distinguishes carbon-13 ([13c] and [13cH]) and nitrogen-15 ([15nH]) atoms from their natural abundance counterparts.
The structural framework consists of a benzothiadiazole core system fused to a chlorinated benzene ring, with an imidazole substituent attached through an amino linkage. The benzothiadiazole portion contains the heterocyclic sulfur and nitrogen atoms arranged in a 2,1,3-configuration, creating a bicyclic system that provides rigidity to the overall molecular structure. The chlorine substituent occupies a specific position on the benzene ring, contributing to the compound's unique chemical properties and biological activity profile.
The isotopic labeling occurs exclusively within the imidazole ring system, where the three carbon-13 atoms and one nitrogen-15 atom are strategically positioned. This selective labeling approach ensures that the isotopic substitution occurs in a chemically stable region of the molecule while minimizing potential effects on the compound's fundamental chemical behavior. The imidazole ring maintains its aromatic character and hydrogen bonding capabilities despite the isotopic modifications.
Positional Specificity of 13C and 15N Labels
The isotopic labeling pattern in this compound demonstrates remarkable positional specificity that reflects careful synthetic planning and execution. Based on the notation analysis, all three carbon-13 isotopes and the single nitrogen-15 isotope are localized within the imidazole ring portion of the molecule. This targeted approach ensures that the isotopic labels are positioned in a chemically stable environment where they are unlikely to undergo exchange reactions or metabolic transformations that could compromise analytical integrity.
The carbon-13 substitutions occur at three distinct positions within the imidazole ring system. The notation indicates that one carbon position bears no hydrogen atoms ([13c]), while two carbon positions each carry one hydrogen atom ([13cH]). This distribution pattern suggests that the labeling encompasses both the carbon atoms that participate directly in the aromatic ring system and those that may serve as attachment points for hydrogen substituents.
The nitrogen-15 isotope occupies a specific position within the imidazole ring where it carries one hydrogen atom ([15nH]). This positioning is particularly significant because nitrogen atoms in imidazole rings can exist in different tautomeric forms, and the specific labeling pattern helps to define the preferred tautomeric state under analytical conditions. The placement of the nitrogen-15 label in a position that maintains hydrogen bonding capability ensures that the labeled compound retains the chemical properties essential for its function as an internal standard.
Isotopic Enrichment Analysis: Mass Defect and Mass-to-Charge Ratio
The isotopic enrichment characteristics of this compound provide critical analytical parameters for mass spectrometric applications. Calculated monoisotopic mass determinations reveal that the labeled compound exhibits a precise molecular mass of 255.01034347977998 atomic mass units, compared to 251.00324407193 atomic mass units for the unlabeled analog. This mass difference of approximately 4.007 atomic mass units represents the cumulative effect of the isotopic substitutions.
The mass defect analysis provides insights into the nuclear binding energy differences between the isotopically labeled and natural abundance compounds. The labeled compound demonstrates a mass defect of 0.010343479779976406 atomic mass units when compared to its nominal mass. This positive mass defect indicates that the actual molecular mass exceeds the sum of the nominal atomic masses, reflecting the specific nuclear properties of the incorporated heavy isotopes.
For mass spectrometric analysis, the protonated molecular ion exhibits a mass-to-charge ratio of 256.01816851201 for the labeled compound. This value represents the monoisotopic mass plus the mass of a proton (1.00782503223 atomic mass units), which is the most commonly observed ionization state in positive-mode electrospray ionization mass spectrometry. The precision of this mass-to-charge ratio determination enables unambiguous identification and quantification of the labeled compound in complex analytical matrices.
The isotopic enrichment pattern also influences the isotopologue distribution observed in mass spectrometric analysis. While the primary molecular ion occurs at the calculated mass-to-charge ratio, secondary peaks may appear at higher mass values due to the natural abundance of carbon-13 and nitrogen-15 in the unlabeled portions of the molecule. These isotopologue contributions must be considered during analytical method development to ensure accurate quantification and to avoid potential interference with analyte signals.
Properties
Molecular Formula |
C₆¹³C₃H₆ClN₄¹⁵NS |
|---|---|
Molecular Weight |
255.67 |
Synonyms |
5-Chloro-N-1H-imidazol-2-yl-2,1,3-benzothiadiazol-4-amine-13C3, 15N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of Tizanidine
Tizanidine-related impurities (e.g., Related Compounds A, B, and C) are structurally analogous to Dehydro Tizanidine but lack isotopic labeling. These compounds differ in retention times during chromatographic analysis, as shown in Table 1:
Table 1: Relative Retention Times of Tizanidine and Related Compounds
| Compound | Relative Retention Time (RRT) |
|---|---|
| Tizanidine Related Compound C | 0.8–1.0 |
| Tizanidine | 1.0 |
| Tizanidine Related Compound B | 1.1–1.4 |
| Tizanidine Related Compound A | 1.1–10.2 |
Source: USP Monograph for Tizanidine Hydrochloride
Dehydro Tizanidine-13C3, 15N, while structurally identical to non-labeled Tizanidine, exhibits distinct chromatographic behavior due to isotopic mass differences. However, its RRT is optimized to align closely with the parent compound to avoid co-elution with impurities during high-performance liquid chromatography (HPLC) .
Analytical and Functional Differences
- Detection Sensitivity: The 13C3 and 15N labels in this compound reduce signal overlap in MS, enhancing quantification limits compared to unlabeled analogs. For example, the USP monograph for Tizanidine specifies a "Total Impurity" limit of 0.3%, achievable only with high-purity internal standards like this compound .
- Synthesis Complexity: Labeled compounds require stringent control of isotopic precursors and reaction conditions. The azido-tetrazole equilibrium studies for 15N-labeled compounds demonstrate the need for advanced NMR and MS validation, a step unnecessary for non-isotopic analogs .
Q & A
Basic Research Questions
Q. How can the isotopic purity of Dehydro Tizanidine-13C3, 15N be validated using chromatographic techniques?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a mobile phase comprising acetonitrile and a phosphate buffer (adjusted to pH 7.5 ± 0.05) in an 80:20 ratio. Compare retention times of the sample against USP-certified reference standards for Tizanidine and its related compounds (e.g., related compound A, B, and C). System suitability criteria, such as resolution ≥2.0 between adjacent peaks and tailing factor ≤2.0, should be strictly applied . Isotopic enrichment can be confirmed via mass spectrometry coupled with HPLC to distinguish 13C3 and 15N incorporation.
Q. What are the standard protocols for quantifying this compound in complex biological matrices?
- Methodological Answer : Prepare a calibration curve using serial dilutions of the isotopically labeled compound in a matrix-matched solvent (e.g., methanol or phosphate buffer). Employ internal standardization with a structurally analogous deuterated compound to correct for matrix effects. Chromatographic separation should follow USP guidelines, using a C18 column and UV detection at 230 nm. Quantify based on peak area ratios relative to the internal standard, ensuring a linearity range of 80–120% .
Q. How should stability-indicating assays be designed to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products using HPLC with a resolution solution containing Tizanidine-related compounds A, B, and C. For long-term stability, store samples in tight containers at controlled room temperature (20–25°C) and assess purity at 0, 3, 6, and 12 months. Degradation thresholds should not exceed 0.3% total impurities .
Advanced Research Questions
Q. What experimental design considerations are critical for using 15N-labeled Tizanidine in metabolic tracer studies?
- Methodological Answer : Optimize sampling schemes to balance precision and practicality. For in vivo studies, collect biological samples (e.g., plasma, urine) at time points reflecting absorption, distribution, and elimination phases. Use isotopic ratio mass spectrometry (IRMS) to measure 15N enrichment, and apply the tracer recovery equation:
Ensure statistical power by calculating sample size based on expected variance in 15N natural abundance (typically 0.3663 ± 0.0004 atom%) .
Q. How can discrepancies in quantification data between this compound and its unlabeled counterpart be resolved?
- Methodological Answer : Investigate matrix effects caused by isotopic labeling, such as altered ionization efficiency in mass spectrometry. Perform matrix-spiked recovery experiments using both labeled and unlabeled forms. Adjust mobile phase composition (e.g., acetonitrile-to-buffer ratio) to improve separation of isotopic variants. Validate method robustness using a Plackett-Burman design to test pH, flow rate, and column temperature variables .
Q. What strategies optimize the synthesis of this compound while minimizing isotopic dilution?
- Methodological Answer : Use 13C3-labeled precursors (e.g., 13C3-acetonitrile) in a closed-system synthesis to prevent contamination. Monitor reaction intermediates via nuclear magnetic resonance (NMR) to confirm isotopic incorporation at specific positions (e.g., C-2, C-4, and C-6). Purify the final product using preparative HPLC with a sodium pentanesulfonate buffer (pH 3.0) to remove unlabeled byproducts. Confirm isotopic purity ≥98% via elemental analysis .
Q. How can natural 15N abundance in environmental samples interfere with tracer studies using Dehydro Tizanidine-15N?
- Methodological Answer : Correct for background 15N using control samples from the same ecosystem. Apply the delta notation (δ15N) to express isotopic enrichment relative to atmospheric N2. For low-abundance tracer studies (<1 atom%), use gas chromatography-combustion-IRMS (GC-C-IRMS) to enhance sensitivity. Statistical models (e.g., mixed-effects regression) should account for spatial and temporal variability in natural abundance .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility of pharmacokinetic data for this compound across laboratories?
- Methodological Answer : Adopt standardized protocols from USP monographs for sample preparation (e.g., dissolution in 6.8 g/L monobasic potassium phosphate buffer). Share raw chromatographic data (retention times, peak areas) and metadata (column lot number, detector calibration logs) via open-access platforms. Cross-validate results using inter-laboratory studies with blinded replicates .
Q. How should contradictory results in isotopic tracer recovery be analyzed?
- Methodological Answer : Conduct a root-cause analysis using Ishikawa diagrams to identify variables such as sample contamination, instrument drift, or incomplete tracer administration. Replicate experiments under controlled conditions (e.g., fixed pH, temperature) and apply Bayesian statistics to assess the probability of methodological vs. biological variability .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
